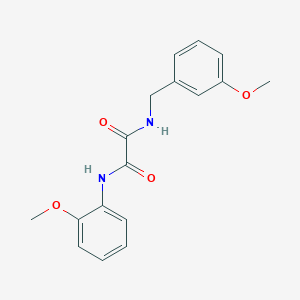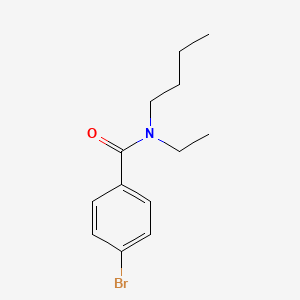![molecular formula C11H11ClF3NO B4572537 N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4572537.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide
Übersicht
Beschreibung
N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and chloro substituents on biological activity. It serves as a model compound to investigate the interaction of such substituents with biological targets.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features are explored for designing inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of N-[2-amino-4-(trifluoromethyl)phenyl]butanamide.
Reduction: Formation of N-[2-chloro-4-(trifluoromethyl)phenyl]butylamine.
Oxidation: Formation of 2-chloro-4-(trifluoromethyl)benzoquinone derivatives.
Wirkmechanismus
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of these targets, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-chloro-4-(trifluoromethyl)aniline
- 4-chloro-2-(trifluoromethyl)benzoic acid
Comparison: N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide is unique due to the presence of the butanamide moiety, which imparts different physical and chemical properties compared to its analogs For instance, N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide has a shorter carbon chain, affecting its solubility and reactivity
Eigenschaften
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-2-3-10(17)16-9-5-4-7(6-8(9)12)11(13,14)15/h4-6H,2-3H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFHLMZITOKKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4572468.png)

![7-isopropyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4572483.png)

![4-bromo-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4572502.png)

![2-{[(2-ethoxy-1-naphthyl)methyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4572514.png)
![methyl 4-({N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4572519.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4572520.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4572532.png)
![1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4572536.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4572545.png)
![2,2-DIMETHYL-N-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE](/img/structure/B4572551.png)

